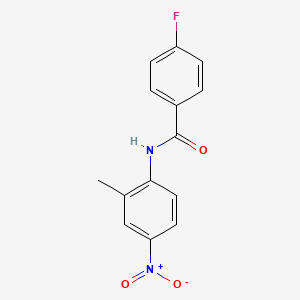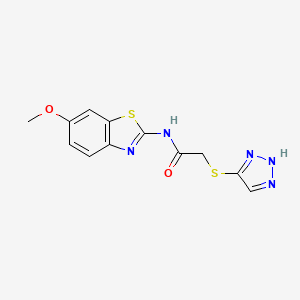![molecular formula C15H20N2O4S B5501953 1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)
1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical reactions, starting with key precursors and utilizing specific catalysts to achieve the desired structural framework. Compounds such as 1-(2,5-dimethylphenyl)piperazine derivatives have been synthesized through reactions involving diacetyl, aromatic aldehyde, and other components, showcasing the complexity and versatility of synthesizing piperazine-based compounds (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives reveals intricate details about their framework, including bond lengths, angles, and conformational states. For instance, X-ray diffraction studies have confirmed the structure of synthesized piperidine derivatives, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms (S. Naveen et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. Reactions such as nucleophilic substitution and cyclo condensation are pivotal in the synthesis of these compounds. Their chemical properties are further characterized by spectroscopic techniques, including IR, NMR, and mass spectrometry, providing insights into their functional groups and molecular interactions (L. Mallesha et al., 2012).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies have shown that these compounds can exhibit different crystalline forms and solubility profiles, influencing their behavior in biological and chemical systems (L. Khedhiri et al., 2016).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and interactions with other molecules, are determined through comprehensive studies. Their ability to form hydrogen bonds and interact with biological targets is particularly noteworthy, as these properties contribute to their potential as therapeutic agents or chemical tools (C. Park et al., 2010).
Scientific Research Applications
Antibacterial, Antifungal, and Anthelmintic Activities
Research has shown that certain derivatives of 1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one exhibit significant antibacterial, antifungal, and anthelmintic activities. These compounds have been synthesized and tested against a variety of pathogens, demonstrating their potential as leads for the development of new antimicrobial agents. Molecular docking studies suggest that these compounds bind similarly to target proteins compared to standard drugs, indicating a good correlation between binding energy and observed in vitro data for active compounds (Khan et al., 2019).
Antidepressant Potential
Another study focused on the novel antidepressant Lu AA21004, which is structurally related to 1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one. This research investigated the oxidative metabolism of Lu AA21004, identifying various metabolites and the enzymes involved in its metabolism. The findings provide insight into the drug's pharmacokinetics and potential for treating major depressive disorder (Hvenegaard et al., 2012).
Hyperbranched Polymer Synthesis
In the field of material science, a novel approach for synthesizing hyperbranched polymers using derivatives of 1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one has been developed. These polymers, prepared by polyaddition reactions, exhibit solubility in both water and organic solvents, offering potential applications in various industrial processes (Yan & Gao, 2000).
Antiproliferative Activity Against Cancer Cell Lines
A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their antiproliferative effects against several human cancer cell lines. These findings underscore the compound's potential as a basis for developing new anticancer agents (Mallesha et al., 2012).
Enzyme Inhibition and Biofilm Inhibition
Recent research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has uncovered potent bacterial biofilm and MurB enzyme inhibitors. These compounds exhibit significant antibacterial efficacies, including against MRSA and VRE strains, highlighting their potential for addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(2-methylsulfonylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11-6-12(2)8-13(7-11)17-5-4-16(9-14(17)18)15(19)10-22(3,20)21/h6-8H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPOBEANCFTYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2=O)C(=O)CS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)
![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)
![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)
![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)
![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)